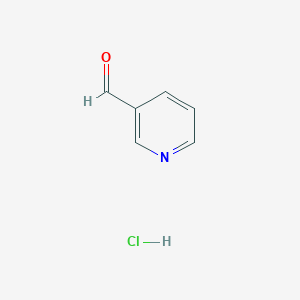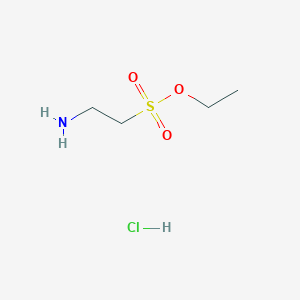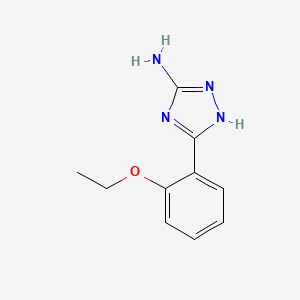![molecular formula C8H10N2O2S B13117620 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is a heterocyclic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of a broader class of thiadiazepines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. This reaction is carried out under mild conditions and can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and scalable synthesis are often applied to ensure efficient and environmentally friendly production processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4,5-Tetrahydrobenzo[d][1,2,4]thiadiazepine: Similar structure but different biological activities.
Uniqueness
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H10N2O2S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
1,2,4,5-tetrahydro-3λ6,2,4-benzothiadiazepine 3,3-dioxide |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)9-5-7-3-1-2-4-8(7)6-10-13/h1-4,9-10H,5-6H2 |
Clave InChI |
GKDFDXZLGZUCKX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CNS(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)






![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)

![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
